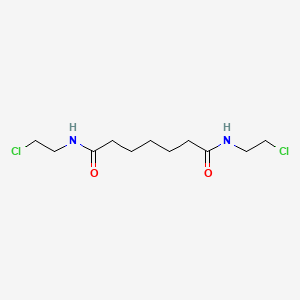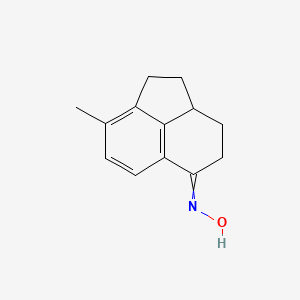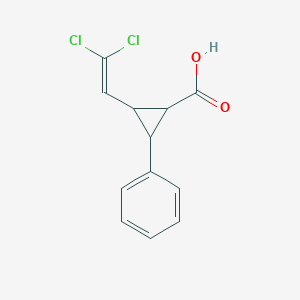![molecular formula C35H32F6N2O4 B14512199 N,N'-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] CAS No. 62578-23-8](/img/structure/B14512199.png)
N,N'-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] is a chemical compound that belongs to the class of bis-ureas. This compound is characterized by the presence of a heptane-1,7-diyl linker between two N-phenyl-4-(trifluoromethoxy)benzamide groups. The trifluoromethoxy group is known for its lipophilic properties, which can enhance the biological activity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] typically involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with heptane-1,7-diamine. The reaction is carried out in an appropriate solvent under controlled temperature conditions to ensure high yield and purity. For instance, one method involves reacting 0.2 g of 4-(trifluoromethoxy)phenyl isocyanate with 0.064 g of heptane-1,7-diamine to obtain the desired product with a yield of 76% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that modify the compound’s properties.
Scientific Research Applications
N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] has several scientific research applications:
Industry: Its lipophilic properties make it useful in the design of materials with specific hydrophobic characteristics.
Mechanism of Action
The mechanism of action of N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] involves its interaction with molecular targets such as soluble epoxide hydrolase. The compound forms additional hydrogen bonds in the active site of the enzyme, inhibiting its activity. This inhibition can modulate the metabolism of fatty acids, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-propylbenzamide]: This compound is similar in structure but contains a difluoromethoxy group instead of a trifluoromethoxy group.
N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)phenylurea]: Another similar compound with a urea linkage instead of a benzamide linkage.
Uniqueness
The presence of the trifluoromethoxy group in N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] enhances its lipophilicity and biological activity compared to similar compounds. This makes it a more potent inhibitor of soluble epoxide hydrolase and potentially more effective in therapeutic applications .
Properties
CAS No. |
62578-23-8 |
|---|---|
Molecular Formula |
C35H32F6N2O4 |
Molecular Weight |
658.6 g/mol |
IUPAC Name |
N-phenyl-4-(trifluoromethoxy)-N-[7-(N-[4-(trifluoromethoxy)benzoyl]anilino)heptyl]benzamide |
InChI |
InChI=1S/C35H32F6N2O4/c36-34(37,38)46-30-20-16-26(17-21-30)32(44)42(28-12-6-4-7-13-28)24-10-2-1-3-11-25-43(29-14-8-5-9-15-29)33(45)27-18-22-31(23-19-27)47-35(39,40)41/h4-9,12-23H,1-3,10-11,24-25H2 |
InChI Key |
SGLOZNXAASCKSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CCCCCCCN(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)C(=O)C4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


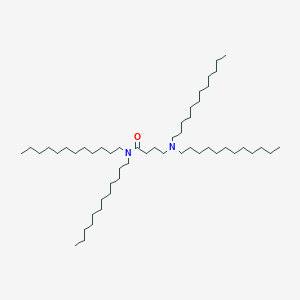
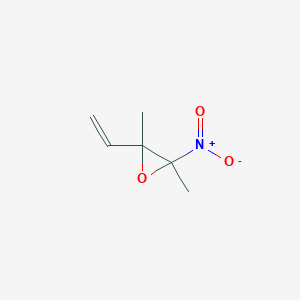
![2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B14512135.png)
![6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane-4,8-dione](/img/structure/B14512138.png)
![2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512140.png)

![1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol](/img/structure/B14512165.png)
![2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14512169.png)
![Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate](/img/structure/B14512187.png)
![S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14512204.png)
![12H-Benzo[a]phenothiazine, 10-methyl-](/img/structure/B14512216.png)
